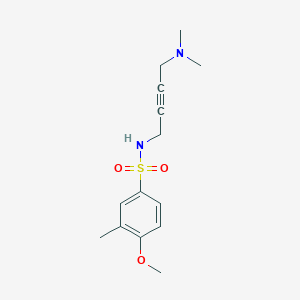
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum on carbon may be employed to facilitate the reaction, and the process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide: Similar structure but with an isopropoxy group instead of a methoxy group.
N-(4-(dimethylamino)but-2-yn-1-yl)but-2-enamide: Contains a but-2-enamide moiety instead of a methoxy-methylbenzenesulfonamide group.
Uniqueness
N-(4-(dimethylamino)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dimethylamino and methoxy-methylbenzenesulfonamide groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-11-13(7-8-14(12)19-4)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMKNAOIUIBKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
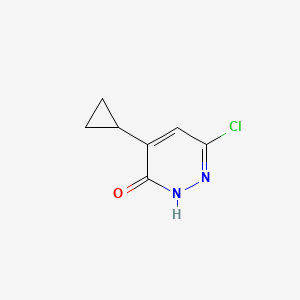
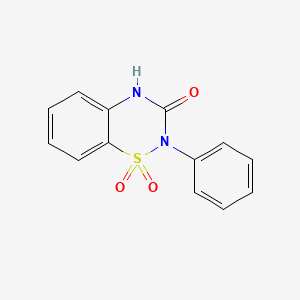
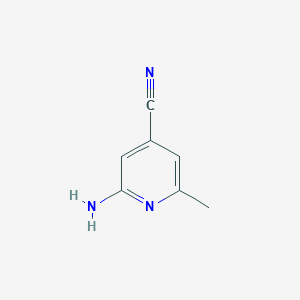
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![N-(2-fluorophenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2520999.png)
![6-(4-benzylpiperidin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2521000.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)
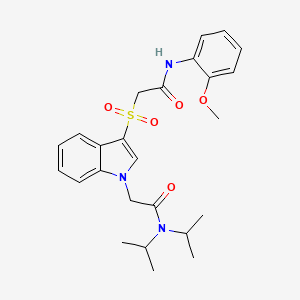
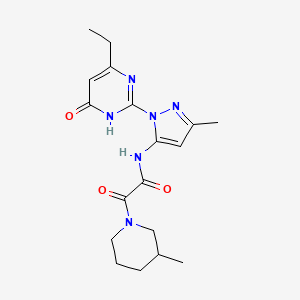
![N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2521010.png)
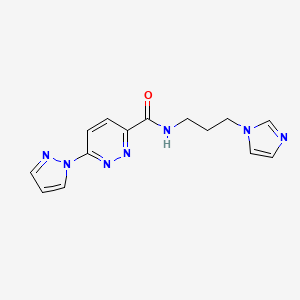

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
